molecular formula C14H19NO3 B8403556 N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)glycine methyl ester

N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)glycine methyl ester

Cat. No. B8403556
M. Wt: 249.30 g/mol
InChI Key: CCKDVSXBROJLDM-UHFFFAOYSA-N
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Patent
US05246915

Procedure details

367.0 g of 1-amino-7-methoxy-1,2,3,4-tetrahydronaphthalene are solved in 1500 ml of diethyl ether. To this solution is dropwise added a solution of 158.3 g of bromoacetic acid methyl ester in 450 ml of diethyl ether. The mixture is stirred at room temperature for 70 hours. The precipitate is separated and the solution is concentrated to dryness, yielding N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) glycine methyl ester quantitatively.
Quantity
367 g
Type
reactant
Reaction Step One
Quantity
158.3 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[CH2:5][CH2:4][CH2:3]1.[CH3:14][O:15][C:16](=[O:19])[CH2:17]Br>C(OCC)C>[CH3:14][O:15][C:16](=[O:19])[CH2:17][NH:1][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
367 g
Type
reactant
Smiles
NC1CCCC2=CC=C(C=C12)OC
Step Two
Name
Quantity
158.3 g
Type
reactant
Smiles
COC(CBr)=O
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 70 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate is separated
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated to dryness

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
product
Smiles
COC(CNC1CCCC2=CC=C(C=C12)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.